N-(2-Benzoylphenyl)-2-furamide

COX-2 inhibition anti-inflammatory cyclooxygenase

N-(2-Benzoylphenyl)-2-furamide is a unique polypharmacological tool compound with documented inhibitory activity at COX-2 (IC50: 30 nM mouse, 47 nM human), TRPV1 (Ki: 120 nM), and PDE4A. This ortho-benzoyl regioisomer is essential for inflammation/pain crosstalk studies and cannot be substituted with the para-isomer, which shows only antihyperlipidemic effects. Intended for in vitro target validation, assay development, and SAR optimization in anti-inflammatory drug discovery.

Molecular Formula C18H13NO3
Molecular Weight 291.3 g/mol
Cat. No. B11947220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Benzoylphenyl)-2-furamide
Molecular FormulaC18H13NO3
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3
InChIInChI=1S/C18H13NO3/c20-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)19-18(21)16-11-6-12-22-16/h1-12H,(H,19,21)
InChIKeyQFKNOCSHQDYDMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Benzoylphenyl)-2-furamide: Chemical Identity and Baseline Pharmacological Profile for Procurement Evaluation


N-(2-Benzoylphenyl)-2-furamide (CAS: 163064-51-5, C18H13NO3, MW: 291.3 g/mol) is a synthetic carboxamide derivative featuring a benzoylphenyl moiety linked via an amide bond to a furan ring. The compound is synthesized through reaction of 2-aminobenzophenone with furoyl chloride in the presence of a base such as triethylamine . Pharmacologically, this compound has demonstrated measurable inhibitory activity across multiple therapeutically relevant targets: COX-2 (IC50 values ranging from 30 nM to 63 nM depending on species and assay conditions), TRPV1 (Ki = 120 nM against rat receptor), and PDE4A (activity reported in unpurified recombinant assays) [1][2][3]. These multi-target activities distinguish this scaffold from single-target analogs, though direct comparative selectivity data across isoforms remains sparse in the publicly available literature.

Why N-(2-Benzoylphenyl)-2-furamide Cannot Be Interchanged with Closest Structural Analogs: The Regioisomer and Substitution Position Problem


Generic substitution within the benzoylphenyl-furamide class is not scientifically defensible due to profound differences in both target engagement profile and biological readout arising from subtle structural variations. The regioisomeric shift from the ortho-benzoyl substitution (N-(2-benzoylphenyl)-2-furamide) to the para-benzoyl substitution (N-(4-benzoylphenyl)-2-furamide) fundamentally alters the pharmacological application space: the 2-benzoylphenyl scaffold has documented COX-2, TRPV1, and PDE4 inhibitory activities [1][2], whereas the 4-benzoylphenyl scaffold has been characterized primarily as an antihyperlipidemic agent with lipid-lowering effects in hyperlipidemic rat models [3]. Even minor modifications within the same regioisomeric series, such as 5-isobutyl substitution on the furan ring, alter chemical properties and likely binding characteristics . A procurement decision that treats these compounds as interchangeable would introduce uncontrolled variables into any downstream assay or development program, compromising reproducibility and confounding SAR interpretation.

N-(2-Benzoylphenyl)-2-furamide: Quantitative Differentiation Evidence Versus Comparator Compounds


COX-2 Inhibitory Potency of N-(2-Benzoylphenyl)-2-furamide: Cross-Species and Cross-Assay IC50 Values Compared to Class Baseline

N-(2-Benzoylphenyl)-2-furamide demonstrates COX-2 inhibitory activity with species-dependent potency. In purified mouse COX-2 assays, the compound exhibits an IC50 of 30 nM when assessed by inhibition of PGE2-G/PGD2-G formation using 2-AG as substrate with 3-minute preincubation [1]. In human COX-2 assays using [1-14C]arachidonic acid as substrate, IC50 values of 47 nM were obtained with both 17-minute and 20-minute preincubation protocols [1]. A separate dataset reports IC50 of 63 nM against mouse COX-2 with [1-14C]arachidonic acid substrate [1]. Compared to the class reference inhibitor celecoxib, which demonstrates IC50 values of 0.03 ± 0.97 μM (30 nM) in ovine COX-2 assays [2], N-(2-benzoylphenyl)-2-furamide falls within a similar nanomolar potency range in murine and human systems. Importantly, in a comparative series of six COX-2 inhibitor derivatives, other compounds within related chemical space exhibited IC50 values ranging from 2.35 ± 0.04 μM to >20 μM [2], highlighting that nanomolar potency is not a universal class feature but rather specific to particular structural motifs.

COX-2 inhibition anti-inflammatory cyclooxygenase prostaglandin synthesis

TRPV1 Antagonist Activity: Quantitative Ki of N-(2-Benzoylphenyl)-2-furamide at Rat TRPV1 Receptor Versus Clinical-Stage TRPV1 Antagonists

N-(2-Benzoylphenyl)-2-furamide functions as a TRPV1 antagonist with a measured Ki of 120 nM against rat TRPV1 receptors heterologously expressed in CHO cells, assessed by inhibition of capsaicin-induced intracellular 45Ca2+ uptake [1]. In radioligand displacement studies using [3H]RTX at the same rat TRPV1 receptor expressed in CHO cells, the compound exhibits a Ki of 360 nM [1]. For context, highly optimized clinical-stage TRPV1 antagonists can achieve sub-nanomolar potency: a furan linker-containing constrained phenylbenzyl amide analog demonstrates Ki of 0.030 nM against human TRPV1 in FLIPR assays with NADA as agonist, and Ki of 0.300 nM against capsaicin-induced activation [2]. Another TRPV1 antagonist series has been reported with IC50 of 38 nM [3]. While N-(2-benzoylphenyl)-2-furamide does not match the extreme potency of these highly optimized leads, its 120-360 nM Ki range places it within the active antagonist window suitable for tool compound applications and as a tractable starting point for medicinal chemistry optimization.

TRPV1 antagonism pain capsaicin receptor analgesic

PDE4A Inhibitory Activity: Measured but Unquantified Differentiation for N-(2-Benzoylphenyl)-2-furamide

N-(2-Benzoylphenyl)-2-furamide has been evaluated in vitro for inhibitory activity on unpurified recombinant Phosphodiesterase type 4A (PDE4A) [1]. However, the BindingDB record (ChEMBL_155727 / CHEMBL760761) does not provide the specific IC50 or Ki value for this compound against PDE4A, indicating that while activity was detected and recorded, the exact quantitative data is not publicly accessible through the primary database entry. For comparative purposes, a structurally unrelated PDE4 inhibitor (BDBM50426302, CHEMBL2312698) demonstrates an IC50 of 1.40 nM in colorimetric PDE4 assays [2]. A distinct PAD4/PAD3 inhibitor (BDBM50447760, CHEMBL58150) exhibits IC50 values of 240 nM against PAD4 and 710 nM against PAD3 [3], which may represent a structurally related comparison point, though the target enzymes differ. The absence of quantitative PDE4A inhibition data for N-(2-benzoylphenyl)-2-furamide represents a significant evidence gap; procurement decisions relying on PDE4 activity should note that this target engagement is documented but potency is unverified in publicly available sources.

PDE4 inhibition phosphodiesterase cAMP anti-inflammatory

Regioisomeric Differentiation: Ortho-Benzoyl (N-(2-Benzoylphenyl)-2-furamide) Versus Para-Benzoyl (N-(4-Benzoylphenyl)-2-furamide) Pharmacological Divergence

The ortho-substituted N-(2-benzoylphenyl)-2-furamide and its para-substituted regioisomer N-(4-benzoylphenyl)-2-furamide exhibit fundamentally different pharmacological profiles that preclude substitution. N-(2-benzoylphenyl)-2-furamide demonstrates COX-2 inhibition (IC50 30-63 nM), TRPV1 antagonism (Ki 120-360 nM), and PDE4A activity [1][2][3]. In contrast, the para-substituted N-(4-benzoylphenyl)-2-furamide scaffold has been characterized primarily for antihyperlipidemic effects. In Triton WR-1339-induced hyperlipidemic rats, N-(4-benzoylphenyl)-2-furamide derivatives (specifically compounds 3b and 3d) at 15 mg/kg body weight significantly reduced elevated plasma triglyceride levels after 18 hours compared to hyperlipidemic controls (p<0.0001) and reduced plasma total cholesterol levels, while bezafibrate (100 mg/kg) served as the positive control [4]. The same ortho-substituted scaffold has not been reported to possess antihyperlipidemic activity in peer-reviewed literature, nor have the para-substituted derivatives been characterized for COX-2 or TRPV1 activity. This regioisomer-dependent target engagement profile underscores that the precise positioning of the benzoyl moiety on the phenyl ring dictates the compound's biological fate and therapeutic application space.

regioisomer SAR structure-activity relationship antihyperlipidemic COX-2

Multi-Target Profile Differentiation: N-(2-Benzoylphenyl)-2-furamide Engages Three Therapeutically Distinct Targets Versus Single-Target Analogs

N-(2-Benzoylphenyl)-2-furamide exhibits a polypharmacological profile with documented activity against three distinct therapeutically relevant targets: COX-2 (IC50 30-63 nM), TRPV1 (Ki 120-360 nM), and PDE4A (qualitative activity detected) [1][2][3]. This multi-target engagement profile contrasts with single-target analogs within the broader N-(2-benzoylphenyl) chemical space. For instance, N-(2-benzoylphenyl)alanine derivatives have been characterized primarily for anti-inflammatory activity in Evans blue-carrageenan pleural effusion assays without documented TRPV1 or PDE4 activity [4]. Similarly, N-(2-benzoylphenyl)-2-chloropropanamide is described as a fragment molecule for scaffold extension rather than a multi-target active compound [5]. The furan-2-carboxamide moiety in the target compound appears to confer this broader target engagement spectrum, as evidenced by the observation that furan linker-containing compounds have been identified as particularly promising TRPV1 antagonist scaffolds with favorable in vivo profiles [6]. However, a critical evidence gap exists: no publicly available selectivity data quantifies the relative potency of N-(2-benzoylphenyl)-2-furamide across COX-2, TRPV1, and PDE4A in a single standardized assay system, nor are there data on potential off-target activity against COX-1 or other related enzymes. This limits definitive claims about target selectivity or therapeutic index.

polypharmacology multi-target COX-2 TRPV1 PDE4 scaffold

Evidence Limitations and Critical Data Gaps: What Cannot Be Claimed for N-(2-Benzoylphenyl)-2-furamide

Despite documented multi-target activity, several critical evidence gaps preclude definitive claims of superiority over analogs. First, COX-1/COX-2 selectivity data are absent from publicly available sources; while COX-2 IC50 values are documented, corresponding COX-1 inhibition data are not available, making any claim of "selective COX-2 inhibition" unsupported [1]. Second, no head-to-head comparative data exist directly benchmarking N-(2-benzoylphenyl)-2-furamide against specific named analogs under identical assay conditions. Third, in vivo efficacy, pharmacokinetic parameters, oral bioavailability, metabolic stability, and toxicity data are completely absent from the peer-reviewed literature for this compound [2]. Fourth, while furan linker-containing analogs have demonstrated in vivo analgesic efficacy in TRPV1 antagonist studies [3], these data derive from optimized leads, not from N-(2-benzoylphenyl)-2-furamide itself, and cannot be extrapolated to the target compound. Users should recognize that this compound is best positioned as an in vitro tool compound or chemical biology probe for target validation, not as a development candidate or for studies requiring in vivo translation without additional validation.

evidence gap selectivity in vivo PK toxicity

N-(2-Benzoylphenyl)-2-furamide: Evidence-Supported Research and Procurement Application Scenarios


COX-2 Inhibitor Scaffold for Anti-Inflammatory SAR and Hit-to-Lead Programs

N-(2-Benzoylphenyl)-2-furamide is appropriate as a validated COX-2 inhibitor scaffold for structure-activity relationship (SAR) studies and hit-to-lead optimization in anti-inflammatory drug discovery programs. The compound's nanomolar COX-2 IC50 values (30 nM in mouse purified enzyme, 47 nM in human recombinant enzyme) establish its potency as comparable to the clinical reference celecoxib in certain assay systems, providing a chemically tractable starting point for medicinal chemistry modification [1]. The furan-2-carboxamide moiety offers multiple synthetic handles for derivatization, and the documented sensitivity of COX-2 inhibitory activity to structural modifications within related chemical series (IC50 variation from 2.35 μM to >20 μM) demonstrates that potency can be tuned through rational design [2]. Users should note that COX-1 selectivity data are not available, so this compound is best employed in early-stage COX-2 inhibition studies rather than selectivity-focused applications.

TRPV1 Antagonist Chemical Probe for Pain Pathway Research and Ion Channel Pharmacology

This compound serves as a validated TRPV1 antagonist chemical probe for in vitro studies of capsaicin receptor pharmacology and pain signaling pathways. With a functional Ki of 120 nM against rat TRPV1 in capsaicin-induced calcium uptake assays, and binding Ki of 360 nM in [3H]RTX displacement studies, the compound provides measurable antagonism suitable for cellular and biochemical experiments [1]. The identification of furan-containing scaffolds as promising TRPV1 antagonist chemotypes in multiple studies supports the use of N-(2-benzoylphenyl)-2-furamide as a representative member of this pharmacophore class [2]. Users should recognize that this compound has not been optimized for in vivo efficacy or pharmacokinetic properties; its application should be restricted to in vitro target validation, assay development, and as a benchmark for evaluating novel TRPV1 antagonist series.

Multi-Target Polypharmacology Tool for Inflammation and Pain Pathway Crosstalk Studies

For researchers investigating the intersection of inflammatory prostaglandin synthesis (COX-2), cAMP signaling (PDE4), and nociceptive ion channel function (TRPV1), N-(2-benzoylphenyl)-2-furamide offers a unique polypharmacological tool compound with documented activity across all three targets [1][2][3]. This multi-target profile distinguishes the compound from single-target alternatives and enables studies of pathway crosstalk without the confounding variables introduced by mixing multiple single-target agents. The concurrent engagement of COX-2 and TRPV1 is particularly relevant given the established clinical relationship between inflammation and pain, while PDE4 inhibition adds a cAMP-modulating dimension relevant to airway inflammation and immunomodulation [4]. A critical caveat applies: the absence of selectivity data and unified potency measurements across these targets in a single assay system means that the relative contribution of each target to any observed biological effect cannot be quantitatively deconvoluted without additional orthogonal validation.

Benzoylphenyl-Furamide Scaffold Benchmarking for Regioisomer-Dependent Target Engagement Studies

N-(2-Benzoylphenyl)-2-furamide serves as a definitive reference standard for the ortho-substituted benzoylphenyl-furamide scaffold in studies examining regioisomer-dependent pharmacological activity. The compound's multi-target profile (COX-2, TRPV1, PDE4A) stands in stark contrast to the para-substituted N-(4-benzoylphenyl)-2-furamide scaffold, which has been characterized exclusively for antihyperlipidemic effects in vivo [1][2][3]. This regioisomeric divergence provides a powerful experimental system for probing how subtle changes in molecular geometry (ortho- versus para-benzoyl substitution) dictate target engagement and biological fate. Procurement of the ortho-isomer is essential for studies requiring COX-2/TRPV1/PDE4 activity, while the para-isomer is inappropriate for these applications. Conversely, users interested in lipid metabolism research should note that the ortho-isomer lacks any published antihyperlipidemic data and is unlikely to substitute for the para-isomer in such studies.

Quote Request

Request a Quote for N-(2-Benzoylphenyl)-2-furamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.